3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-fluorophenyl)methanone
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Overview
Description
3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-fluorophenyl)methanone is a compound that belongs to the class of aza-bicyclic compounds. These compounds are known for their unique structural features and significant biological activities. The 3-azabicyclo[3.1.0]hexane core is a common structural motif in natural products and bioactive molecules, making it an important target in synthetic organic chemistry .
Preparation Methods
The synthesis of 3-azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-fluorophenyl)methanone typically involves the cyclopropanation of enynes using metal-mediated reactions. This method is favored due to its scalability and broad substrate scope. The reaction often employs metal carbene species generated in situ in the presence of catalysts such as palladium, gold, ruthenium, cobalt, nickel, and rhodium salts . Another approach involves the base-promoted intramolecular addition of alkenes to deliver conformationally restricted aza-bicycles .
Chemical Reactions Analysis
3-Azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-fluorophenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using reagents such as sodium azide or potassium cyanide.
Cyclization: Intramolecular cyclization reactions can be catalyzed by transition metals.
Scientific Research Applications
This compound has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of biological pathways and mechanisms due to its bioactive properties.
Medicine: The compound is explored for its potential therapeutic effects, including antitumor and antimicrobial activities.
Industry: It is utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 3-azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-fluorophenyl)methanone involves its interaction with specific molecular targets. For instance, it can alkylate DNA, leading to the inhibition of DNA replication and transcription. This property is particularly useful in the development of antitumor agents .
Comparison with Similar Compounds
Similar compounds include other aza-bicyclic derivatives such as:
- Duocarmycin SA
- Yatakemycin
- CC-1065
These compounds share the aza-bicyclic core but differ in their substituents and specific biological activities. The uniqueness of 3-azabicyclo[3.1.0]hexan-3-yl(2-bromo-4-fluorophenyl)methanone lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexan-3-yl-(2-bromo-4-fluorophenyl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrFNO/c13-11-4-9(14)1-2-10(11)12(16)15-5-7-3-8(7)6-15/h1-2,4,7-8H,3,5-6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KDJCHQHMOCWCQH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1CN(C2)C(=O)C3=C(C=C(C=C3)F)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrFNO |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.12 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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